molecular formula C14H23NO5 B1612419 1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 324769-00-8

1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No. B1612419
M. Wt: 285.34 g/mol
InChI Key: OEMQALJIGCZHRG-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H23NO5 . .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound has a molecular weight of 285.34 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.34 g/mol . It has a topological polar surface area of 72.9 Ų and a complexity of 412 . It has no hydrogen bond donors but has five hydrogen bond acceptors .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-6-14(11(17)19-5)9-15(8-7-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMQALJIGCZHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591549
Record name 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

CAS RN

324769-00-8
Record name 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 26 gm (101 mMol) methyl 1-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate and 11.9 gm (106 mMol) potassium tert-butoxide in 300 mL tert-butanol was heated to 70° C. under nitrogen. To this solution were then added 23.6 gm (152 mMol) iodoethane over 20 minutes, and the reaction mixture was heated at reflux for about 16 hours. The reaction mixture was then cooled to room temperature and was diluted with diethyl ether. The organics were washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to provide 28.7 gm (99%) of the desired compound as a yellow oil.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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